N,N-dimethyl-3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidine-1-sulfonamide
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Overview
Description
N,N-dimethyl-3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidine-1-sulfonamide is a complex organic compound with a unique structure that includes a pyridazinone ring, an azetidine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidine-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyridazinone ring, followed by the introduction of the azetidine ring and the sulfonamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can help achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
N,N-dimethyl-3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidine-1-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazinone derivatives, azetidine derivatives, and sulfonamide compounds. Examples include:
- N,N-Dimethyl-4-(6-phenyl-2,3-dihydro-1,4-oxathiin-5-yl)aniline
- 4-(5,6-Dihydro-2-phenyl-1,4-oxathiin-3-yl)-N,N-dimethylbenzenamine
Uniqueness
N,N-dimethyl-3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidine-1-sulfonamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
IUPAC Name |
N,N-dimethyl-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-17(2)23(21,22)18-10-13(11-18)19-15(20)9-8-14(16-19)12-6-4-3-5-7-12/h3-9,13H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHXOLMDTGUZFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CC(C1)N2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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